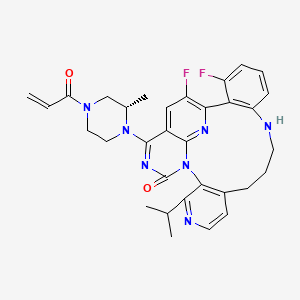

KRAS G12C inhibitor 46

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H33F2N7O2 |

|---|---|

Molecular Weight |

585.6 g/mol |

IUPAC Name |

16,19-difluoro-22-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-3-propan-2-yl-1,4,11,23,26-pentazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12(17),13,15,18,20,22,25-decaen-24-one |

InChI |

InChI=1S/C32H33F2N7O2/c1-5-25(42)39-14-15-40(19(4)17-39)30-21-16-23(34)28-26-22(33)9-6-10-24(26)35-12-7-8-20-11-13-36-27(18(2)3)29(20)41(31(21)37-28)32(43)38-30/h5-6,9-11,13,16,18-19,35H,1,7-8,12,14-15,17H2,2-4H3/t19-/m0/s1 |

InChI Key |

FFCREROHVMKRFT-IBGZPJMESA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=O)N3C4=C(CCCNC5=C(C(=CC=C5)F)C6=C(C=C2C3=N6)F)C=CN=C4C(C)C)C(=O)C=C |

Canonical SMILES |

CC1CN(CCN1C2=NC(=O)N3C4=C(CCCNC5=C(C(=CC=C5)F)C6=C(C=C2C3=N6)F)C=CN=C4C(C)C)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sotorasib (AMG 510), a KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Sotorasib (AMG 510), a first-in-class, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutation. The information presented herein is intended for a scientific audience and is based on publicly available preclinical and clinical data.

Core Mechanism of Action

Sotorasib exerts its therapeutic effect by specifically and irreversibly targeting the mutant KRAS G12C protein. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene, particularly at codon 12, lead to a constitutively active state of the protein, driving oncogenesis.[1]

The G12C mutation results in the substitution of a glycine residue with a cysteine. Sotorasib is designed to form a covalent bond with the thiol group of this mutant cysteine residue (Cys12).[1][2] This irreversible binding occurs when the KRAS G12C protein is in its inactive, guanosine diphosphate (GDP)-bound state.[2] By covalently modifying Cys12, Sotorasib locks the KRAS G12C protein in this inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for guanosine triphosphate (GTP). Consequently, the downstream signaling cascades that are normally hyperactivated by the mutant protein are suppressed.[3]

Sotorasib exhibits high selectivity for the KRAS G12C mutant over the wild-type KRAS protein, which lacks the reactive cysteine residue at position 12.[1] This specificity is further enhanced by the inhibitor's interaction with a cryptic pocket (the switch II pocket) that is accessible only in the inactive state of the KRAS protein.[1][2]

Signaling Pathways

The primary signaling pathway inhibited by Sotorasib is the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway.[3][4] By trapping KRAS G12C in its inactive state, Sotorasib prevents the activation of downstream effectors such as RAF kinases, which in turn prevents the phosphorylation and activation of MEK and ERK.[5] The inhibition of ERK phosphorylation is a key biomarker of Sotorasib activity.[4][5] The PI3K-AKT-mTOR pathway can also be affected by the inhibition of KRAS signaling.[6]

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of Sotorasib from preclinical studies.

Table 1: In Vitro Activity of Sotorasib in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | IC50 (µM) - Cell Viability | Reference(s) |

| NCI-H358 | Non-Small Cell Lung Cancer | 0.004 - 0.006 | [2][4][5] |

| MIA PaCa-2 | Pancreatic Cancer | 0.009 | [4][5] |

| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 | [5] |

IC50 values represent the concentration of Sotorasib required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of Sotorasib in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference(s) |

| NCI-H358 | Non-Small Cell Lung Cancer | 30 mg/kg, p.o., daily | Significant tumor regression | [5] |

| MIA PaCa-2 | Pancreatic Cancer | Not specified | Tumor regression | [4] |

p.o. = per os (oral administration)

Experimental Protocols

This protocol describes a common method to assess the effect of Sotorasib on the viability of cancer cell lines.

-

Cell Seeding: KRAS G12C mutant cancer cells (e.g., NCI-H358) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Sotorasib is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included. The cells are incubated with the compound for 72 hours.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the Sotorasib concentration and fitting the data to a dose-response curve.

This protocol outlines the procedure to measure the inhibition of ERK phosphorylation, a key downstream effector of KRAS.

-

Cell Treatment and Lysis: KRAS G12C mutant cells are treated with Sotorasib at various concentrations for a specified time (e.g., 2-4 hours). The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of p-ERK is normalized to total ERK and the loading control to determine the extent of inhibition by Sotorasib.

This protocol describes a general workflow for evaluating the anti-tumor efficacy of Sotorasib in a mouse model.

-

Cell Implantation: Human cancer cells with the KRAS G12C mutation (e.g., NCI-H358) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: Sotorasib is administered orally to the treatment group at a specified dose and schedule (e.g., 30 mg/kg, daily). The control group receives a vehicle.

-

Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the Sotorasib-treated group to the control group. Tumor growth inhibition (TGI) is a common metric.

Mechanisms of Resistance

Despite the initial efficacy of Sotorasib, acquired resistance can develop through various mechanisms.

-

Secondary KRAS Mutations: New mutations in the KRAS gene can emerge that either prevent Sotorasib from binding or restore the protein's activity.[2]

-

Bypass Pathway Activation: Upregulation of alternative signaling pathways, such as the PI3K-AKT-mTOR pathway, can compensate for the inhibition of the MAPK pathway and promote cell survival and proliferation.[6][7]

-

Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from upstream RTKs can lead to the reactivation of the RAS-MAPK pathway.[8]

-

Histone Deacetylase (HDAC) Activation: Increased HDAC activity has been implicated in resistance to KRAS G12C inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. wjpls.org [wjpls.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. revvity.com [revvity.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of a Covalent KRAS G12C Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of a selective, covalent inhibitor of the KRAS G12C mutant protein, a critical target in oncology drug development. The focus of this document is a specific quinazoline-based inhibitor, herein referred to as Compound 46, which emerged from a structure-guided drug discovery program.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in lung, colorectal, and pancreatic cancers. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of deep, well-defined binding pockets. The G12C mutation, where glycine is replaced by cysteine at codon 12, is present in a significant subset of these cancers. This mutation provides a unique opportunity for targeted therapy by introducing a reactive cysteine residue that can be covalently engaged by specifically designed inhibitors.

This guide details the discovery and synthesis of Compound 46, a novel quinazoline-based covalent inhibitor of KRAS G12C. This compound and its analogs were developed to bind to the inactive, GDP-bound state of KRAS G12C, thereby preventing its activation and downstream signaling.

KRAS G12C Signaling Pathway and Mechanism of Inhibition

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS engages with and activates multiple downstream effector proteins, leading to the activation of key signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1]

The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form and constitutive activation of downstream signaling. Covalent KRAS G12C inhibitors are designed to irreversibly bind to the mutant cysteine (Cys12). This covalent modification locks the KRAS G12C protein in its inactive GDP-bound state, preventing its interaction with guanine nucleotide exchange factors (GEFs) that would promote the exchange of GDP for GTP.[2] This effectively shuts down the oncogenic signaling cascade.

References

An In-depth Technical Guide to Sotorasib (AMG 510): A Covalent KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sotorasib (also known as AMG 510), a first-in-class, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutation. Sotorasib represents a landmark achievement in targeting a protein long considered "undruggable" and has ushered in a new era of precision oncology for patients with KRAS G12C-mutated solid tumors.[1]

Introduction: KRAS G12C - A Key Oncogenic Driver

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a member of the RAS family of small GTPases that act as critical molecular switches in intracellular signaling.[2] These proteins cycle between an active guanosine triphosphate (GTP)-bound state and an inactive guanosine diphosphate (GDP)-bound state.[2] This cycle regulates key cellular processes, including proliferation, differentiation, and survival, primarily through the MAPK and PI3K/AKT signaling pathways.[3]

Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[3] The G12C mutation, a single point mutation resulting in a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), occurring in approximately 13% of cases, and to a lesser extent in colorectal and other solid tumors.[2][3] This mutation impairs the intrinsic GTP hydrolysis activity of the KRAS protein, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled cell growth and proliferation.[1][2]

Sotorasib (AMG 510): Compound Profile

Sotorasib is an acrylamide-derived covalent inhibitor specifically designed to target the cysteine residue of the KRAS G12C mutant.[2] Its development was a result of extensive structure-based drug design efforts that identified a cryptic pocket in the switch II region of the protein.[1][4] On May 28, 2021, Sotorasib was granted accelerated approval by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.[3]

Table 1: Chemical Properties of Sotorasib (AMG 510)

| Property | Value | Reference |

| IUPAC Name | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | [5] |

| Chemical Formula | C₃₀H₃₀F₂N₆O₃ | [2][5] |

| Molecular Weight | 560.6 g/mol | [2][5] |

| CAS Number | 2252403-56-6 | [3][6] |

| SMILES Code | O=C(C=C)N1C--INVALID-LINK--N(C2=NC(N(C3=C(C)C=CN=C3C(C)C)C4=C2C=C(F)C(C5=C(O)C=CC=C5F)=N4)=O)CC1 | [7] |

Mechanism of Action

Sotorasib's mechanism of action is highly specific and relies on the presence of the mutant cysteine-12 residue.[1] The inhibitor covalently and irreversibly binds to this cysteine, which is located in the switch II pocket of the KRAS G12C protein.[1] This binding event is selective for the inactive, GDP-bound state of KRAS G12C.[8]

By forming this covalent bond, Sotorasib effectively traps the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP.[1][6] This blockade of the activation cycle shuts down the downstream oncogenic signaling through the MAPK (RAF-MEK-ERK) pathway, thereby inhibiting tumor cell proliferation and promoting apoptosis.[4][9] Because wild-type KRAS lacks the target cysteine residue, Sotorasib exhibits high selectivity with minimal off-target effects on normal cellular function.[3][4]

References

- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 4. dovepress.com [dovepress.com]

- 5. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. ChemGood [chemgood.com]

- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

The Precision Strike: A Technical Guide to KRAS G12C Inhibitor Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

The KRAS G12C mutation, a once-elusive target in oncology, has in recent years become the subject of intense and fruitful investigation, leading to the development of a new class of targeted therapies. This guide provides an in-depth technical overview of the target engagement studies for key KRAS G12C inhibitors, with a special focus on the investigational agent JNJ-74699157, likely the "inhibitor 46" of interest, alongside a comparative analysis of prominent inhibitors such as Sotorasib (AMG 510), Adagrasib (MRTX849), and GDC-6036 (Divarasib). Understanding the nuances of how these molecules interact with their target is paramount for the continued development of more effective and safer therapies.

Introduction to KRAS G12C Inhibition

The KRAS protein is a critical node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation introduces a cysteine residue that is exploited by covalent inhibitors. These drugs irreversibly bind to this mutant cysteine, locking the KRAS G12C protein in its inactive state and thereby abrogating downstream oncogenic signaling. The success of this strategy hinges on the inhibitor's ability to effectively engage its target within the complex cellular environment.

Featured Inhibitor: JNJ-74699157 (ARS-3248)

JNJ-74699157 (also known as ARS-3248) is an orally available, selective, and covalent inhibitor of KRAS G12C.[1][2] Preclinical studies demonstrated its potential to potently inhibit the KRAS G12C protein.[2] However, its clinical development was halted during a Phase 1 trial (NCT04006301) due to dose-limiting skeletal muscle toxicities and a lack of significant clinical efficacy at the doses tested.[3][4] This outcome underscores the critical importance of a thorough understanding of target engagement and selectivity to predict clinical safety and efficacy.

While specific preclinical quantitative data on direct target engagement for JNJ-74699157 is not extensively published, its clinical trial results provide valuable insights for the drug development community.

Comparative Quantitative Data

To provide a clear comparison of the potency and efficacy of different KRAS G12C inhibitors, the following tables summarize key quantitative data from preclinical and clinical studies.

| Inhibitor | Target | Assay Type | Cell Line | IC50 / EC50 | Reference |

| Adagrasib (MRTX849) | KRAS G12C | Biochemical | - | IC50: 5 nmol/L | [5] |

| Sotorasib (AMG 510) | pERK Inhibition | Cellular | MIA PaCa-2 | IC50: ~1-10 nM | [6] |

| GDC-6036 (Divarasib) | KRAS G12C | In vitro | - | More potent than Sotorasib and Adagrasib | [7] |

Table 1: Preclinical Activity of KRAS G12C Inhibitors. This table presents a summary of the preclinical potency of various KRAS G12C inhibitors.

| Inhibitor | Trial Identifier | Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Sotorasib (AMG 510) | CodeBreaK 100 (Phase 2) | NSCLC | 37.1% | 6.8 months | [8] |

| Adagrasib (MRTX849) | KRYSTAL-1 (Phase 2) | NSCLC | 42.9% | 6.5 months | [9] |

| GDC-6036 (Divarasib) | Phase 1 | NSCLC | 53.4% | 13.1 months | [7] |

| JNJ-74699157 | NCT04006301 (Phase 1) | Advanced Solid Tumors | No significant clinical benefit observed | Not Reported | [3][4] |

Table 2: Clinical Efficacy of KRAS G12C Inhibitors. This table summarizes the clinical outcomes for prominent KRAS G12C inhibitors.

Key Experimental Protocols for Target Engagement

The assessment of target engagement is crucial to confirm that a drug interacts with its intended target in a biologically relevant manner. Several key methodologies are employed in the study of KRAS G12C inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to a protein can alter its thermal stability.

Protocol Outline:

-

Cell Treatment: Treat intact cells with the KRAS G12C inhibitor at various concentrations for a defined period. A vehicle control (e.g., DMSO) is run in parallel.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (typically 3 minutes).

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of soluble KRAS G12C in the supernatant using methods like Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Mass Spectrometry-Based Target Engagement

Mass spectrometry (MS) offers a highly sensitive and quantitative method to directly measure the engagement of covalent inhibitors with their target. This can be achieved by quantifying the remaining unbound (free) target protein or by directly detecting the drug-adducted peptide.

Protocol Outline:

-

Sample Preparation: Treat cells or tumor tissues with the inhibitor. Lyse the samples and digest the proteins into peptides.

-

Enrichment (Optional): For low abundance proteins, an immunoaffinity enrichment step using an anti-RAS antibody can be employed to isolate KRAS peptides.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

-

Quantification: Use targeted proteomics approaches like parallel reaction monitoring (PRM) with stable isotope-labeled internal standards to accurately quantify the amount of unmodified (free) and modified (drug-bound) KRAS G12C-specific peptides.[10][11]

-

Target Engagement Calculation: The percentage of target engagement is calculated from the relative amounts of the free and bound forms of the protein.

Biochemical Assays

Biochemical assays are fundamental for determining the intrinsic potency of an inhibitor against its purified target protein.

Nucleotide Exchange Assays:

These assays measure the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange of GDP for GTP. This is often monitored using fluorescently labeled nucleotides.

Protocol Outline:

-

Reaction Setup: Incubate purified KRAS G12C protein with the inhibitor at various concentrations.

-

Initiate Exchange: Add a guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled GTP analog.

-

Signal Detection: Monitor the change in fluorescence over time, which corresponds to the binding of the fluorescent GTP to KRAS.

-

Data Analysis: Calculate the rate of nucleotide exchange and determine the IC50 of the inhibitor.

KRAS Signaling Pathway

KRAS G12C inhibitors act by preventing the activation of downstream signaling pathways that drive tumor growth and proliferation. The primary pathways affected are the MAPK/ERK and the PI3K/AKT pathways.

Conclusion

The development of KRAS G12C inhibitors represents a landmark achievement in targeted cancer therapy. A thorough understanding of target engagement is fundamental to this success. The methodologies outlined in this guide, from cellular thermal shift assays to sophisticated mass spectrometry techniques, provide the necessary tools to quantify the interaction of these inhibitors with their target. While the clinical journey of JNJ-74699157 was cut short, the lessons learned from its development, alongside the successes of Sotorasib, Adagrasib, and GDC-6036, continue to inform and guide the design of the next generation of KRAS inhibitors. The continued application of these rigorous target engagement studies will be instrumental in developing safer and more effective treatments for patients with KRAS G12C-mutant cancers.

References

- 1. JNJ-74699157 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Phase I Study of JNJ-74699157 in Patients with Advanced Solid Tumors Harboring the KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adagrasib: a novel inhibitor for KRASG12C-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Binding of BI-0474 to KRAS G12C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of the KRAS G12C inhibitor, BI-0474. It details the specific binding site on the KRAS G12C oncoprotein, presents quantitative binding data, outlines the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation, where glycine at position 12 is substituted with cysteine, being particularly prevalent in non-small cell lung cancer.[1] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled cell growth.[2]

The presence of a cysteine residue in the G12C mutant offers a unique opportunity for targeted therapy through the development of covalent inhibitors. These inhibitors are designed to form an irreversible bond with the thiol group of the cysteine at position 12 (Cys12), thereby locking the KRAS G12C protein in an inactive, GDP-bound state.[3] BI-0474 is a potent and selective covalent inhibitor of KRAS G12C that has demonstrated in vivo activity.[3]

The BI-0474 Binding Site on KRAS G12C

BI-0474 binds to a previously unappreciated allosteric pocket on KRAS G12C known as the Switch-II pocket (S-IIP).[3][4] This pocket is located near the effector-binding Switch-II region of the protein. The binding of BI-0474 is characterized by both non-covalent interactions within this pocket and a crucial covalent bond with the mutant Cys12.

The crystal structure of KRAS G12C in complex with BI-0474 (PDB ID: 8AFB) reveals the precise molecular interactions.[5][6] The inhibitor occupies the S-IIP, and its acrylamide warhead is positioned to react with the nucleophilic thiol of Cys12, forming an irreversible covalent adduct.[3] This covalent modification traps KRAS G12C in its inactive GDP-bound conformation, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.[3]

Key interactions observed in the crystal structure include hydrogen bonds and hydrophobic interactions with residues lining the Switch-II pocket. Notably, interactions with residues such as His95 can contribute to the affinity and selectivity of inhibitors for KRAS G12C.[7] The conformation of the Switch-II loop can vary between different inhibitor-bound structures, highlighting the dynamic nature of this binding pocket.[7]

Quantitative Binding and Activity Data for BI-0474

The interaction of BI-0474 with KRAS G12C has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| IC50 (GDP-KRAS::SOS1 PPI) | 7.0 nM | Protein-Protein Interaction Assay | [8][9] |

| EC50 (NCI-H358 cells) | 26 nM | Cell Proliferation Assay | [3][8] |

| KI | 0.4 µM | Mass Spectrometry | [3] |

| kinact | 0.008 s-1 | Mass Spectrometry | [3] |

| kinact/KI | 20,000 M-1s-1 | Mass Spectrometry | [3] |

| Cell Line | KRAS Mutation | Antiproliferative Effect | Reference |

| NCI-H358 | G12C | 26 nM (EC50) | [3][8] |

| GP2D | G12D | > 4 µM | [3][10] |

| LS513 | G12D | > 4 µM | [3] |

Experimental Protocols

The characterization of the binding of BI-0474 to KRAS G12C involves a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the KRAS G12C-BI-0474 complex to elucidate the binding mode.

Protocol:

-

Protein Expression and Purification: The human KRAS G12C protein (residues 1-169) is expressed in E. coli. The protein is purified using a series of chromatography steps, including affinity and size-exclusion chromatography, to ensure high purity.

-

Complex Formation: The purified KRAS G12C protein is incubated with a molar excess of BI-0474 to ensure complete covalent modification. The complex is then purified to remove any unbound inhibitor.

-

Crystallization: The KRAS G12C-BI-0474 complex is concentrated and subjected to crystallization screening using various commercially available or in-house prepared crystallization screens. Hanging drop or sitting drop vapor diffusion methods are typically employed. For the 8AFB structure, crystals were grown at 20°C.[5]

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. For the 8AFB structure, data was collected to a resolution of 1.12 Å.[5]

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of KRAS as a search model. The model is then refined using software such as PHENIX or REFMAC, with manual model building in Coot. The final structure is validated for its geometric quality.

Mass Spectrometry for Covalent Modification Kinetics

Objective: To determine the kinetic parameters (KI and kinact) of the covalent reaction between BI-0474 and KRAS G12C.

Protocol:

-

Protein and Inhibitor Preparation: Purified KRAS G12C and BI-0474 are prepared in a suitable assay buffer.

-

Reaction: The reaction is initiated by mixing the protein and inhibitor at various concentrations. The reaction is allowed to proceed for different time points.

-

Quenching: The reaction is quenched at each time point by adding a quenching solution (e.g., formic acid).

-

LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate the unmodified and modified protein. The amount of each species is quantified by integrating the area under the respective peaks in the mass spectrum.

-

Data Analysis: The percentage of modified protein is plotted against time for each inhibitor concentration. The data are then fit to a kinetic model for irreversible inhibition to determine the second-order rate constant (kinact/KI), the inactivation rate constant (kinact), and the initial binding affinity (KI).[3]

Cell Proliferation Assay

Objective: To determine the potency of BI-0474 in inhibiting the proliferation of KRAS G12C mutant cancer cells.

Protocol:

-

Cell Culture: NCI-H358 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of BI-0474 for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The data are then fit to a four-parameter logistic dose-response curve to determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[3][8]

Visualizing KRAS Signaling and Experimental Workflow

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in downstream signaling pathways that are aberrantly activated in KRAS G12C-driven cancers.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a covalent KRAS G12C inhibitor like BI-0474.

References

- 1. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 8afb - CRYSTAL STRUCTURE OF KRAS-G12C IN COMPLEX WITH COMPOUND 23 (BI-0474) - Summary - Protein Data Bank Japan [pdbj.org]

- 5. rcsb.org [rcsb.org]

- 6. 8AFB: CRYSTAL STRUCTURE OF KRAS-G12C IN COMPLEX WITH COMPOUND 23 (BI-0474) [ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Pardon Our Interruption [opnme.com]

An In-depth Technical Guide to KRAS G12C Inhibitor 46

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for the characterization of KRAS G12C inhibitor 46, also known as compound WX003. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.

Chemical Properties

This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Covalent inhibitors form a permanent bond with their target protein, leading to irreversible inhibition.[1] The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Compound Name | This compound (WX003) | [2] |

| Molecular Formula | C₃₂H₃₃F₂N₇O₂ | [2] |

| Molecular Weight | 585.65 g/mol | [2] |

| CAS Number | 2573769-23-8 | [2] |

| SMILES | O=C1N2C3=NC(C4=C(F)C=CC=C4NCCCC5=CC=NC(C(C)C)=C52)=C(F)C=C3C(N6--INVALID-LINK--C)=N1 | [2] |

| Solubility | 10 mM in DMSO | [2] |

Mechanism of Action and Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein, driving uncontrolled cell proliferation.[3][4]

KRAS G12C inhibitors, such as compound 46, are designed to specifically target this mutant protein. They form a covalent bond with the thiol group of the cysteine residue at position 12, locking the KRAS G12C protein in its inactive, GDP-bound state.[1] This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3]

Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of Inhibitor 46.

Experimental Protocols

The following section details common experimental protocols used to characterize KRAS G12C inhibitors.

Biochemical Assays

3.1.1. Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on the KRAS G12C protein, typically catalyzed by the guanine nucleotide exchange factor SOS1.

-

Materials: Recombinant human KRAS G12C protein, SOS1 protein, mant-GTP, GDP, assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).

-

Procedure:

-

Prepare a solution of KRAS G12C pre-loaded with GDP.

-

Incubate the KRAS G12C-GDP complex with varying concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the exchange reaction by adding a mixture of SOS1 and mant-GTP.

-

Monitor the increase in fluorescence intensity over time using a plate reader (excitation ~360 nm, emission ~440 nm).

-

Calculate the initial rate of nucleotide exchange for each inhibitor concentration.

-

Plot the rates against the inhibitor concentration to determine the IC₅₀ value.

-

Cellular Assays

3.2.1. Phospho-ERK (p-ERK) Western Blot

This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway by measuring the phosphorylation level of ERK.

-

Materials: KRAS G12C mutant cancer cell line (e.g., NCI-H358), cell lysis buffer, primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the inhibitor for a specific duration (e.g., 2-24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to normalize the p-ERK signal.

-

Figure 2: Workflow for p-ERK Western Blot analysis.

3.2.2. Cell Viability Assay (MTT or CellTiter-Glo)

This assay determines the cytotoxic or cytostatic effect of the inhibitor on cancer cells.

-

Materials: KRAS G12C mutant cancer cell line, complete growth medium, MTT reagent or CellTiter-Glo reagent, solubilization solution (for MTT).

-

Procedure (MTT Assay):

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of the inhibitor for 72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and plot against inhibitor concentration to determine the IC₅₀ value.

-

Pharmacokinetic (PK) Studies

3.3.1. In Vivo Pharmacokinetic Analysis in Mice

This protocol outlines a typical procedure to determine the pharmacokinetic profile of an orally administered KRAS G12C inhibitor in a mouse model.

-

Animals: Male or female mice (e.g., C57BL/6 or nude mice), typically 8-10 weeks old.

-

Materials: The KRAS G12C inhibitor formulated in a suitable vehicle for oral gavage, blood collection supplies (e.g., heparinized capillaries), equipment for plasma separation and analysis (LC-MS/MS).

-

Procedure:

-

Fast the mice overnight before dosing.

-

Administer a single oral dose of the inhibitor at a defined concentration (e.g., 10 mg/kg).

-

Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).

-

Process the blood samples to separate the plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the inhibitor.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂).

-

Figure 3: General workflow for a mouse pharmacokinetic study.

Quantitative Data Summary

The following tables present representative quantitative data for a potent and selective KRAS G12C inhibitor. Disclaimer: The following data are for illustrative purposes and may not represent the actual values for this compound, as this specific information is not publicly available.

Table 1: In Vitro Activity

| Assay | Cell Line | IC₅₀ (nM) |

| Nucleotide Exchange | - | 5 |

| p-ERK Inhibition | NCI-H358 | 10 |

| Cell Viability (MTT) | NCI-H358 | 25 |

| Cell Viability (MTT) | MIA PaCa-2 | 30 |

Table 2: In Vivo Pharmacokinetics (Mouse, 10 mg/kg oral dose)

| Parameter | Value |

| Cmax (ng/mL) | 1500 |

| Tmax (h) | 2 |

| AUC₀-₂₄ (ng·h/mL) | 8000 |

| Half-life (t₁/₂) (h) | 4.5 |

| Bioavailability (%) | 40 |

Conclusion

This compound is a promising therapeutic agent that selectively targets the KRAS G12C oncoprotein. Its covalent mechanism of action leads to irreversible inhibition of the mutant protein and subsequent blockade of downstream oncogenic signaling pathways. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this and other similar KRAS G12C inhibitors, from their initial biochemical activity to their in vivo pharmacokinetic properties. Further investigation into the efficacy and safety profile of this compound is warranted to establish its full therapeutic potential.

References

Technical Guide: Patent Landscape of a Quinazoline-Based KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the patent information for a specific KRAS G12C inhibitor, designated as Compound 46 in patent WO2015054572A1. While specific quantitative biological data for Compound 46 is not publicly available within the patent documentation, this guide offers a comprehensive look at its chemical synthesis, the experimental context for its evaluation, and the broader signaling pathways it is designed to target.

Core Patent Information

Compound 46 is disclosed in patent WO2015054572A1 , titled "Inhibitors of kras g12c".[1] This patent describes a series of compounds with activity against the G12C mutant of the KRAS protein. These compounds are designed as electrophilic molecules capable of forming a covalent bond with the cysteine residue at position 12 of the mutated KRAS protein.[1]

The disclosed compounds, including Compound 46, are based on a quinazoline scaffold. This class of inhibitors is designed to target the inducible allosteric switch II pocket (S-IIP) of the inactive, GDP-bound form of KRAS G12C.[2][3][4] By covalently binding to Cysteine-12, these inhibitors lock the KRAS protein in an inactive state, thereby preventing downstream signaling that promotes cell proliferation and survival.

While the patent provides a general framework for the biological activity of the compound series, specific IC50 or other quantitative potency metrics for Compound 46 are not explicitly detailed in the public documentation.

Experimental Protocols

The evaluation of quinazoline-based KRAS G12C inhibitors like Compound 46 typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. The following are representative experimental protocols relevant to this class of compounds.

Biochemical Assays

1. KRAS G12C Nucleotide Exchange Assay:

-

Objective: To measure the ability of the inhibitor to prevent the exchange of GDP for GTP, thus locking KRAS G12C in its inactive state.

-

Methodology:

-

Purified, recombinant KRAS G12C protein is pre-incubated with varying concentrations of the test compound.

-

The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled non-hydrolyzable GTP analog (e.g., mant-GTP).

-

The increase in fluorescence, which corresponds to the binding of mant-GTP to KRAS G12C, is monitored over time using a fluorescence plate reader.

-

The rate of nucleotide exchange is calculated, and the IC50 value for the inhibitor is determined.

-

2. Mass Spectrometry-Based Covalent Binding Assay:

-

Objective: To confirm the covalent modification of KRAS G12C by the inhibitor and to determine the kinetics of the reaction.

-

Methodology:

-

Recombinant KRAS G12C protein is incubated with the test compound for various time points.

-

The reaction is quenched, and the protein is analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

The mass spectra are analyzed to detect the mass shift corresponding to the covalent adduction of the inhibitor to the protein.

-

The percentage of modified protein at each time point is used to calculate the rate of covalent modification.

-

Cell-Based Assays

1. p-ERK Inhibition Assay:

-

Objective: To assess the inhibitor's ability to block the downstream MAPK signaling pathway in KRAS G12C mutant cancer cell lines.

-

Methodology:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are treated with a dose range of the test compound for a specified period.

-

Cell lysates are prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using an immunoassay, such as a Meso Scale Discovery (MSD) assay or Western blotting.

-

The ratio of p-ERK to total ERK is calculated, and the IC50 value for p-ERK inhibition is determined.

-

2. Cell Proliferation/Viability Assay:

-

Objective: To determine the effect of the inhibitor on the growth and survival of KRAS G12C mutant cancer cells.

-

Methodology:

-

KRAS G12C mutant and KRAS wild-type cancer cell lines are seeded in multi-well plates and treated with a range of inhibitor concentrations.

-

After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels.

-

The luminescence signal, which is proportional to the number of viable cells, is measured, and the GI50 (concentration for 50% growth inhibition) is calculated.

-

Signaling Pathway and Mechanism of Action

KRAS is a key molecular switch in cellular signaling. In its active, GTP-bound state, it activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.

Covalent inhibitors like the quinazoline series described in WO2015054572A1 are designed to bind to the inactive, GDP-bound form of KRAS G12C. By forming a permanent covalent bond with the mutant cysteine, they prevent the protein from being activated, thus blocking downstream signaling.

Caption: KRAS G12C signaling and inhibition by a covalent binder.

Summary

Compound 46, as disclosed in patent WO2015054572A1, represents a quinazoline-based covalent inhibitor of KRAS G12C. While specific biological data for this compound remains proprietary, this guide provides a framework for understanding its patented chemical space, the experimental methodologies used to characterize such inhibitors, and the critical signaling pathways they are designed to disrupt. This information serves as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

References

Methodological & Application

Application Notes: In Vitro Assay Protocols for KRAS G12C Inhibitor 46

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has become a key target for therapeutic intervention. KRAS G12C inhibitors, such as the investigational compound "Inhibitor 46," are designed to covalently bind to the mutant cysteine, locking the protein in an inactive, GDP-bound state.[1] This action prevents downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, thereby inhibiting cancer cell proliferation and survival.[2][3]

These application notes provide detailed protocols for the in vitro characterization of KRAS G12C Inhibitor 46, covering biochemical and cell-based assays to determine its potency and mechanism of action.

KRAS G12C Signaling Pathway

KRAS, a small GTPase, functions as a molecular switch in cellular signaling.[4] Upon activation by upstream signals from receptor tyrosine kinases (RTKs), Guanine Nucleotide Exchange Factors (GEFs) like SOS1 facilitate the exchange of GDP for GTP.[3] GTP-bound KRAS then activates downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.[2][3] The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to its constitutive activation and promotion of tumorigenesis.[3] KRAS G12C inhibitors covalently bind to the mutant cysteine, locking KRAS in the inactive GDP-bound state and blocking downstream signaling.[1][5]

Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 46.

Data Presentation

Table 1: Biochemical Assay Data for this compound

| Assay Type | Target | Parameter | Inhibitor 46 | Sotorasib (AMG510) | Adagrasib (MRTX849) |

| TR-FRET Nucleotide Exchange | KRAS G12C | IC50 (nM) | 8.5 | 8.88[6] | N/A |

| AlphaLISA SOS1-KRAS Interaction | KRAS G12C | IC50 (nM) | 12.2 | N/A | N/A |

| Biochemical Binding (Competition) | KRAS G12C | KD (nM) | 15.8 | 220[6] | 9.59[6] |

N/A: Data not available from the provided search results.

Table 2: Cell-Based Assay Data for this compound

| Assay Type | Cell Line | Parameter | Inhibitor 46 | Sotorasib (AMG510) | Adagrasib (MRTX849) |

| Cell Viability (CellTiter-Glo) | MIA PaCa-2 (Pancreatic) | IC50 (nM) | 25.6 | ~30 | N/A |

| Cell Viability (CellTiter-Glo) | NCI-H358 (Lung) | IC50 (nM) | 18.9 | ~20 | N/A |

| p-ERK AlphaLISA | MIA PaCa-2 (Pancreatic) | IC50 (nM) | 9.8 | ~10[7] | N/A |

| Target Engagement (NanoBRET) | NCI-H358 (Lung) | EC50 (nM) | 35.1 | N/A | N/A |

IC50 values for Sotorasib are approximated from graphical data in the search results where exact numerical values were not provided.

Experimental Protocols

Biochemical Assays

1. TR-FRET Coupled Nucleotide Exchange Assay

This assay measures the inhibition of SOS1-mediated nucleotide exchange from GDP to GTP in KRAS G12C.[6][8][9]

Caption: Workflow for the TR-FRET KRAS G12C nucleotide exchange assay.

Protocol:

-

Compound Plating: Prepare a serial dilution of Inhibitor 46 in an appropriate buffer (e.g., 1% DMSO final concentration). Dispense into a 384-well assay plate.

-

Reagent Preparation: Prepare a master mix containing GDP-loaded KRAS G12C protein, the exchange factor SOS1, and GTP.[9]

-

Reaction Initiation: Add the master mix to the assay plate containing the inhibitor.

-

Nucleotide Exchange: Incubate the plate at room temperature to allow for SOS1-mediated nucleotide exchange. The inhibitor will lock KRAS G12C in the GDP-bound state.

-

Detection: Add a detection mix containing the Ras-binding domain of cRAF (RBD-cRAF) and TR-FRET donor and acceptor reagents.[9] GTP-bound KRAS G12C will bind to RBD-cRAF, bringing the donor and acceptor into proximity.

-

Signal Measurement: After a final incubation, measure the TR-FRET signal using a plate reader. The signal is inversely proportional to the inhibitor's activity.

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

2. AlphaLISA KRAS G12C / SOS1 Interaction Assay

This assay measures the ability of an inhibitor to disrupt the interaction between KRAS G12C and the GEF SOS1.[10][11]

Protocol:

-

Compound Plating: Dispense serial dilutions of Inhibitor 46 into a 384-well assay plate.

-

Reagent Addition: Add His-tagged KRAS G12C and GST-tagged SOS1 proteins to the wells.

-

Incubation: Incubate at room temperature to allow protein-protein interaction.

-

Detection: Add AlphaLISA Nickel Chelate Donor beads and Glutathione Acceptor beads.[10] The beads will bind to the tagged proteins, and if an interaction occurs, the beads are brought into close proximity.

-

Signal Measurement: Excite the Donor beads at 680 nm. In the case of protein interaction, singlet oxygen is transferred to the Acceptor beads, which emit light at ~615 nm. Read the signal on an Alpha-enabled plate reader.

-

Data Analysis: The signal is inversely proportional to the inhibitory activity. Calculate IC50 values from the dose-response curve.

Cell-Based Assays

1. Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of Inhibitor 46 on the viability of KRAS G12C mutant cancer cell lines.[1][12]

Caption: Workflow for the cell viability assay using CellTiter-Glo®.

Protocol:

-

Cell Seeding: Seed KRAS G12C mutant cells (e.g., MIA PaCa-2, NCI-H358) in 96-well or 384-well plates at a predetermined density.[12][13]

-

Cell Attachment: Allow cells to attach by incubating for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of Inhibitor 46 and incubate for 72 hours.[14]

-

Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.[12]

-

Signal Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values.[14]

2. Phospho-ERK (p-ERK) AlphaLISA Assay

This assay quantifies the inhibition of KRAS downstream signaling by measuring the levels of phosphorylated ERK.[7][12]

Protocol:

-

Cell Seeding and Treatment: Seed KRAS G12C mutant cells in a 96-well plate and allow them to attach. Treat with a serial dilution of Inhibitor 46 for a specified time (e.g., 1.5-3 hours).[12]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Assay: Transfer the cell lysate to a 384-well plate.

-

Detection: Add AlphaLISA Acceptor beads conjugated to an anti-p-ERK antibody and Donor beads conjugated to a biotinylated anti-ERK antibody, followed by streptavidin-coated Donor beads.

-

Signal Measurement: Read the plate on an Alpha-enabled reader. The signal is directly proportional to the amount of p-ERK.

-

Data Analysis: Determine the concentration of Inhibitor 46 required to inhibit p-ERK levels by 50% (IC50).[7]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the inhibitor's potency, selectivity, and mechanism of action, which are critical steps in the drug development process. The provided data for Inhibitor 46 demonstrates potent and specific activity against the KRAS G12C mutant, warranting further preclinical investigation.

References

- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv [biorxiv.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. revvity.com [revvity.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Preparing KRAS G12C Inhibitor Sotorasib for Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent driver of tumorigenesis. Sotorasib (formerly AMG 510) is a first-in-class, irreversible covalent inhibitor that specifically targets the KRAS G12C mutant protein. It locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] These application notes provide detailed protocols for the preparation and experimental use of Sotorasib in preclinical cancer research.

Mechanism of Action

The KRAS G12C mutation introduces a cysteine residue at codon 12. Sotorasib contains a reactive acrylamide warhead that forms a covalent bond with the thiol group of this mutant cysteine. This irreversible binding prevents the exchange of GDP for GTP, trapping KRAS G12C in its inactive conformation.[1][2] Consequently, the downstream RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling pathways are suppressed, leading to inhibition of cell growth and induction of apoptosis in KRAS G12C-mutant cancer cells.[3][4][5]

KRAS G12C Signaling Pathway and Inhibition by Sotorasib

Caption: KRAS G12C signaling and Sotorasib's mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Sotorasib across various KRAS G12C mutant cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) - 2D Cell Viability | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | 6 - 32 | [3][6] |

| MIA PaCa-2 | Pancreatic Cancer | 9 - 120 | [2][3] |

| NCI-H23 | Non-Small Cell Lung Cancer | 81.8 | [1] |

| SW1573 | Non-Small Cell Lung Cancer | 4 - 32 | [7] |

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Experimental Protocols

Preparation of Sotorasib Stock Solution

Materials:

-

Sotorasib (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of Sotorasib by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.61 mg of Sotorasib (Molecular Weight: 560.6 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be applied if necessary.[7]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

In Vitro Cell Viability Assay (MTT/CellTiter-Glo)

This protocol determines the effect of Sotorasib on the viability of cancer cell lines.

Experimental Workflow for Cell Viability Assay

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]

Application Notes and Protocols for Determining the Sensitivity of Cell Lines to KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for identifying and characterizing the sensitivity of cancer cell lines to KRAS G12C inhibitors. The protocols outlined below detail key experiments for assessing cell viability, apoptosis, and the modulation of downstream signaling pathways.

Introduction

The KRAS oncogene is frequently mutated in various cancers, with the G12C mutation being a prevalent driver of tumor growth. The development of specific inhibitors targeting KRAS G12C represents a significant advancement in precision oncology. These compounds covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream oncogenic signaling. This document offers standardized methods to evaluate the efficacy of KRAS G12C inhibitors in relevant cancer cell line models.

Sensitive Cell Lines and Inhibitor Potency

A variety of cancer cell lines harboring the KRAS G12C mutation have demonstrated sensitivity to specific inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug in a given cell line. The table below summarizes the IC50 values for several commonly used KRAS G12C inhibitors across a panel of sensitive cell lines.

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | ARS-1620 | 400[1] |

| Sotorasib (AMG-510) | ~10-100[2][3] | ||

| Adagrasib (MRTX-849) | ~10-100[4][5] | ||

| MIA PaCa-2 | Pancreatic Cancer | Sotorasib (AMG-510) | 28[6] |

| Adagrasib (MRTX-849) | 21[6] | ||

| ADT-007 | 3[6] | ||

| Calu-1 | Non-Small Cell Lung Cancer | MRTX-1257 | ~100-1000[2] |

| H2030 | Non-Small Cell Lung Cancer | MRTX-1257 | ~100-1000[2] |

| SW1573 | Non-Small Cell Lung Cancer | Sotorasib | >1000[7] |

| Adagrasib | ~100-1000[7] | ||

| H23 | Non-Small Cell Lung Cancer | Adagrasib | ~100-1000[7] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[8][9][10][11][12]

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium

-

KRAS G12C inhibitor of interest

-

White, flat-bottom 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the KRAS G12C inhibitor in culture medium.

-

Treat the cells with various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Caspase-Glo® 3/7)

This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay.[13][14][15][16][17]

Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The luminescent signal is proportional to the amount of caspase activity.

Materials:

-

KRAS G12C mutant cancer cell lines

-

Complete cell culture medium

-

KRAS G12C inhibitor of interest

-

White, flat-bottom 96-well plates

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Follow steps 1-5 of the Cell Viability Assay protocol.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents gently by swirling the plate.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence using a luminometer.

-

Analyze the data to determine the fold-increase in caspase activity relative to the vehicle control.

Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for analyzing the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.[18][19][20][21][22]

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to the phosphorylated forms of signaling proteins, the activation state of the pathway can be assessed.

Materials:

-

KRAS G12C mutant cancer cell lines

-

KRAS G12C inhibitor of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the KRAS G12C inhibitor at the desired concentration for various time points (e.g., 2, 6, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

KRAS G12C Signaling Pathway

KRAS, a small GTPase, cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of active, GTP-bound KRAS. This results in the constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. KRAS G12C inhibitors specifically bind to the mutant protein in its inactive GDP-bound state, preventing its reactivation and thereby suppressing these downstream oncogenic signals.

References

- 1. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Oncogenic RAS promotes MYC protein stability by upregulating the expression of the inhibitor of apoptosis protein family member Survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 9. ch.promega.com [ch.promega.com]

- 10. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 14. ulab360.com [ulab360.com]

- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]

- 16. promega.com [promega.com]

- 17. tripod.nih.gov [tripod.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols: Compound WX003 in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "WX003" appears to be a hypothetical or proprietary designation that is not yet publicly documented in scientific literature. The following application notes and protocols are based on a composite of common methodologies and hypothetical data for a novel anti-cancer agent. This information is for illustrative purposes only and should be adapted based on the actual properties of a specific compound.

Introduction

Compound WX003 is a novel small molecule inhibitor currently under investigation for its potential as a targeted therapeutic agent in various cancer types. Preclinical studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines. This document provides an overview of the proposed mechanism of action, key experimental data, and detailed protocols for evaluating the efficacy of WX003 in a laboratory setting.

Mechanism of Action

Compound WX003 is hypothesized to exert its anti-cancer effects through the inhibition of the STAT3 signaling pathway. Constitutive activation of STAT3 is a known driver of tumorigenesis, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. By blocking STAT3 phosphorylation and subsequent nuclear translocation, WX003 effectively downregulates the expression of key STAT3 target genes involved in cancer progression.

Caption: Proposed mechanism of WX003 action on the JAK/STAT3 pathway.

In Vitro Efficacy

The cytotoxic effects of WX003 have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of continuous exposure.

Table 1: In Vitro Cytotoxicity of WX003

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| MDA-MB-231 | Breast Cancer | 8.1 |

| A549 | Lung Cancer | 12.5 |

| HCT116 | Colon Cancer | 7.8 |

| PANC-1 | Pancreatic Cancer | 15.3 |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the cytotoxic effects of WX003 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Compound WX003 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of WX003 in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, 5% CO2.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting a dose-response curve.

-

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in cancer cells following treatment with WX003.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Compound WX003

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with WX003 at various concentrations for the desired time (e.g., 24 hours).

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Collect lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities to determine the relative levels of p-STAT3 and total STAT3.

-

In Vivo Efficacy

The anti-tumor activity of WX003 was evaluated in a xenograft mouse model using A549 lung cancer cells.

Table 2: In Vivo Anti-Tumor Efficacy of WX003 in A549 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| WX003 | 25 | 45 |

| WX003 | 50 | 72 |

Safety and Toxicology